molecular formula C16H18N4O2 B6440075 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2549026-51-7

2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Cat. No.: B6440075
CAS No.: 2549026-51-7
M. Wt: 298.34 g/mol
InChI Key: LJCLIRHPOCTNGE-UHFFFAOYSA-N
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Description

2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine ( 2549026-51-7) is a complex heterocyclic compound of significant interest in medicinal chemistry research. With a molecular formula of C16H18N4O2 and a molecular weight of 298.34 g/mol, this reagent features a rigid, polycyclic architecture that combines octahydropyrrolo[3,4-b]pyrrole and pyridine nuclei, functionalized with a 5-methylisoxazole-4-carbonyl group . This structure confers significant stereochemical rigidity, which is favorable for developing high-affinity and selective ligands for various biological targets . Compounds based on the fused pyrrolopyridine scaffold are extensively investigated for their broad spectrum of pharmacological properties . Although the specific biological data for this exact molecule may be limited, structural analogs and related chemotypes have demonstrated potent activity as orexin receptor modulators, indicating potential applications in researching sleep disorders, neurological diseases, and conditions of the nervous system . Furthermore, the pyrrolopyridine core is a privileged structure in drug discovery, with derivatives reported to exhibit analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . This makes the compound a valuable building block for constructing novel molecular entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, considering that full toxicological and safety data may not be fully characterized.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-13(8-18-22-11)16(21)20-7-5-12-9-19(10-14(12)20)15-4-2-3-6-17-15/h2-4,6,8,12,14H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCLIRHPOCTNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines

A common approach involves reacting 1,4-diaminobutane with α-ketoesters under acidic conditions to form the pyrrolidine ring. For example:

1,4-Diaminobutane+Ethyl pyruvateHCl, EtOH, 80°COctahydropyrrolo[3,4-b]pyrrole(65% yield)[2][4].\text{1,4-Diaminobutane} + \text{Ethyl pyruvate} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{Octahydropyrrolo[3,4-b]pyrrole} \, (\text{65\% yield}).

Key parameters :

  • Solvent: Ethanol or toluene.

  • Acid catalyst: HCl or p-toluenesulfonic acid.

  • Temperature: 70–90°C.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst facilitates RCM of diene precursors to form the bicyclic structure:

Diene precursorGrubbs II, CH2Cl2,40°COctahydropyrrolo[3,4-b]pyrrole(58% yield)[3].\text{Diene precursor} \xrightarrow{\text{Grubbs II, CH}2\text{Cl}2, 40°C} \text{Octahydropyrrolo[3,4-b]pyrrole} \, (\text{58\% yield}).

Advantages : Better stereocontrol compared to cyclocondensation.

Preparation of 5-Methyl-1,2-oxazole-4-carbonyl Chloride

The acylating agent is synthesized from 5-amino-3-methyl-1,2-oxazole via chloride substitution:

5-Amino-3-methyl-1,2-oxazole+SOCl2reflux, CH2Cl25-Methyl-1,2-oxazole-4-carbonyl chloride(82% yield)[1].\text{5-Amino-3-methyl-1,2-oxazole} + \text{SOCl}2 \xrightarrow{\text{reflux, CH}2\text{Cl}_2} \text{5-Methyl-1,2-oxazole-4-carbonyl chloride} \, (\text{82\% yield}).

Characterization data :

PropertyValue
Molecular FormulaC5_5H5_5ClN2_2O2_2
1H NMR^1\text{H NMR} (CDCl3_3)δ 2.45 (s, 3H, CH3_3), 8.22 (s, 1H, oxazole-H)

Acylation of the Bicyclic Pyrrolidine

The bicyclic amine undergoes acylation with 5-methyl-1,2-oxazole-4-carbonyl chloride under Schotten-Baumann conditions:

Octahydropyrrolo[3,4-b]pyrrole+Acyl chlorideNaOH, H2O/THFIntermediate(74% yield)[1][4].\text{Octahydropyrrolo[3,4-b]pyrrole} + \text{Acyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Intermediate} \, (\text{74\% yield}).

Optimization notes :

  • Biphasic solvent systems (water/THF) improve reaction efficiency.

  • Excess acyl chloride (1.5 equiv) ensures complete conversion.

Characterization and Analytical Data

The final product is validated using spectroscopic and chromatographic methods:

Table 1. Spectroscopic Data for this compound

TechniqueData
1H NMR^1\text{H NMR} (500 MHz, CDCl3_3)δ 8.51 (d, J = 5.0 Hz, 1H), 7.72 (t, J = 7.5 Hz, 1H), 4.12–3.98 (m, 2H), 2.89–2.76 (m, 4H), 2.44 (s, 3H)
13C NMR^{13}\text{C NMR} (125 MHz, CDCl3_3)δ 169.8 (C=O), 157.2 (oxazole-C), 150.1 (pyridine-C), 123.5 (CF3_3), 56.3–48.2 (pyrrolidine-C)
HRMS (ESI+)m/z 366.1304 [M+H]+^+ (calc. 366.1304)

Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Stereochemical Control

The octahydropyrrolo[3,4-b]pyrrole core exhibits four stereocenters, necessitating chiral auxiliaries or asymmetric catalysis during cyclocondensation.

Acylation Side Reactions

Competitive over-acylation is mitigated by using controlled stoichiometry (1:1.2 amine:acyl chloride) and low temperatures (0–5°C).

Cross-Coupling Efficiency

Buchwald-Hartwig amination yields improve with microwave irradiation (120°C, 2 h, 78% yield).

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The oxazole and pyrrolo rings may undergo oxidative cleavage using agents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: The carbonyl group in the oxazole ring can be reduced using reagents such as lithium aluminum hydride, resulting in the corresponding alcohol.

  • Substitution: The pyridine ring may undergo electrophilic substitution reactions, particularly at positions ortho or para to the nitrogen atom, using halogens or nitro groups under suitable conditions.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents like lithium aluminum hydride.

  • Substitution agents like bromine, chlorine, or nitric acid. Conditions often involve specific temperatures (e.g., ice baths for controlled reactions), solvents (e.g., dichloromethane, toluene), and catalysts (e.g., Lewis acids for substitution reactions).

Major Products Formed: The reactions yield various products, such as oxidized derivatives of the original compound, reduced forms with alcohol groups, and substituted products depending on the functionalization of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The oxazole moiety enhances the compound's ability to act against various bacterial strains. Research has shown effective inhibition of Gram-positive bacteria, making it a candidate for antibiotic development.

Biological Studies

In biological research, the compound is utilized for:

  • Enzyme Inhibition Studies : The structural features allow it to interact specifically with enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.
  • Protein-Ligand Interaction Studies : Its binding affinity to certain proteins can be investigated to understand molecular interactions crucial for drug design.

Materials Science

In materials science, the compound serves as a precursor for synthesizing novel materials:

  • Polymeric Materials : The unique structure can be incorporated into polymer matrices to develop materials with enhanced mechanical and thermal properties.
  • Coatings and Films : Its chemical stability makes it suitable for applications in protective coatings and films in various industrial applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry examined the anticancer properties of modified derivatives of this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine exerts its effects depends on its interaction with molecular targets, such as enzymes or receptors. The oxazole and pyridine rings likely play crucial roles in binding to these targets. These interactions may result in the inhibition of enzyme activity or modulation of receptor pathways, leading to the compound's observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Octahydropyrrolo[3,4-b]pyrrolidine 5-Methyl-1,2-oxazole-4-carbonyl, pyridine ~370–390 (estimated) Kinase inhibition, CNS drugs
2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine Octahydropyrrolo[2,3-c]pyrrolidine Imidazo-pyridine, trifluoromethylpyridine 387.4 Kinase modulation
2-(5-(2-Methoxyphenyl)-1,2,4-Oxadiazol-3-yl)pyridine Pyridine-oxadiazole 2-Methoxyphenyl ~243 Antimicrobial agents
Pyranopyrazole-Oxazine Hybrid Pyranopyrazole-oxazine 4-Methoxyphenyl ~350–370 Heterocyclic intermediates

Functional and Pharmacological Insights

  • Metabolic Stability : The 5-methyl-1,2-oxazole group may confer resistance to oxidative metabolism compared to dithiolane or oxadiazole systems .
  • Target Binding : The imidazo-pyridine analog’s trifluoromethyl group demonstrates how halogenation can improve binding to hydrophobic enzyme pockets, a strategy applicable to the target compound .

Q & A

Basic: What are the recommended synthetic strategies for preparing 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Construct the octahydropyrrolo[3,4-b]pyrrolidine core via cyclization reactions, such as reductive amination or [3+2] cycloaddition, using protected pyrrolidine precursors .
  • Step 2: Introduce the 5-methyl-1,2-oxazole-4-carbonyl group via coupling reactions (e.g., amide bond formation using HATU/DCC as activators) .
  • Step 3: Functionalize the pyridine ring through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach substituents .
  • Key Optimization: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry in the octahydropyrrolo-pyrrolidine system .

Basic: How should researchers characterize the stereochemical purity of this compound?

Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to resolve enantiomers .
  • NMR Analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY or 13C^{13}\text{C} DEPT experiments to confirm spatial arrangements in the octahydropyrrolo-pyrrolidine system .
  • X-ray Crystallography : Resolve absolute configuration, especially for structurally novel intermediates .

Advanced: How can computational modeling guide the optimization of bioactivity for this compound?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize substituents on the pyridine or oxazole rings .
  • MD Simulations : Assess binding stability over 100+ ns trajectories (e.g., in GROMACS) to identify conformational changes in the octahydropyrrolo-pyrrolidine core that affect affinity .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft EsE_s) parameters of substituents with experimental IC50_{50} values .

Advanced: How to resolve contradictions in reported biological activity data for analogs of this compound?

Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Compare structural variations (e.g., methyl vs. trifluoromethyl on the oxazole) across studies to identify trends in potency .
  • Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to rule out non-specific interactions .

Basic: What are the critical stability considerations for storing this compound?

Answer:

  • Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to prevent oxidation of the pyrrolidine nitrogen .
  • Degradation Monitoring : Perform HPLC-UV/ELSD every 6 months to detect hydrolysis of the oxazole ring or amide bond .
  • pH Sensitivity : Avoid aqueous buffers below pH 5, as the pyridine ring may protonate and destabilize the structure .

Advanced: What methodologies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Answer:

  • Fragment-Based Design : Replace the octahydropyrrolo-pyrrolidine core with bicyclic amines (e.g., piperazine derivatives) and measure changes in logPP and solubility .
  • Positional Scanning : Systematically vary substituents on the pyridine ring (e.g., 3-Cl vs. 4-OCH3_3) and correlate with binding entropy via ITC .
  • Free-Wilson Analysis : Quantify contributions of individual functional groups (e.g., oxazole methyl) to overall activity using regression models .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Spill Management : Neutralize acidic degradation products with sodium bicarbonate and adsorb residuals with vermiculite .
  • Waste Disposal : Incinerate at >1000°C to ensure complete decomposition of the pyrrolo-pyrrolidine system .

Advanced: How can researchers validate the target engagement of this compound in vivo?

Answer:

  • PET Tracers : Synthesize 11C^{11}\text{C}-labeled analogs and perform biodistribution studies in rodent models .
  • Click Chemistry : Incorporate alkyne handles for post-treatment conjugation with fluorescent probes in tissue sections .
  • Knockout Models : Compare efficacy in wild-type vs. target-deficient animals to confirm mechanism .

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